molecular formula C11H14O3 B1654122 (R)-3-Hydroxy-5-phenylpentanoic acid CAS No. 21080-41-1

(R)-3-Hydroxy-5-phenylpentanoic acid

Katalognummer B1654122
CAS-Nummer: 21080-41-1
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: IMMRMPAXYUIDLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-Hydroxy-5-phenylpentanoic acid belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain (R)-3-Hydroxy-5-phenylpentanoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, (R)-3-hydroxy-5-phenylpentanoic acid is primarily located in the cytoplasm.

Wissenschaftliche Forschungsanwendungen

Stereochemical Analysis

One area of research involving (R)-3-Hydroxy-5-phenylpentanoic acid is in the determination of absolute configuration through stereochemical analysis. Ganci et al. (2000) conducted a study on the enzymatic hydrolysis of this compound, followed by esterification and high-performance liquid chromatography (HPLC) analysis to determine its enantiomeric purity and absolute configuration (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).

Pharmaceutical Applications

Research by Raju and Deshpande (1991) explored the use of isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid in HIV-1 protease inhibition. Their findings indicated significant potential for specific isomers in the treatment of HIV (Raju & Deshpande, 1991).

Chemical Synthesis and Analysis

Stoermer and Pinhey (1998) reported on the synthesis of 3-Hydroxy-3-methyl-5-phenylpentanoic Acid, providing insights into the methods and processes involved in the chemical synthesis of related compounds (Stoermer & Pinhey, 1998).

Biotechnological Production

Ren et al. (2005) discussed the biotechnological production of chiral hydroxyalkanoic acid monomers from polyhydroxyalkanoates (PHA), emphasizing the use of these acids as chiral starting materials in various industries, including pharmaceuticals and medical applications (Ren et al., 2005).

Enantioseparation and Chiral Analysis

Chandrasekaran et al. (2022) focused on the enantioseparation of 3-hydroxycarboxylic acids, including 3-hydroxy-5-phenylpentanoic acid, demonstrating the potential for resolving racemic mixtures into enantiomerically pure compounds (Chandrasekaran et al., 2022).

Eigenschaften

CAS-Nummer

21080-41-1

Produktname

(R)-3-Hydroxy-5-phenylpentanoic acid

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

3-hydroxy-5-phenylpentanoic acid

InChI

InChI=1S/C11H14O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)

InChI-Schlüssel

IMMRMPAXYUIDLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)O

Kanonische SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)O

melting_point

129-131°C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

The example 21 was reproduced except that (R)-3-hydroxyoctanoyl CoA was replaced by (R)-3-hydroxy-5-phenylvaleryl CoA (prepared by hydrolyzing 3-hydroxy-5-phenylvaleric acid ester obtained by a Reformatsky reaction to obtain 3-hydroxy-5-phenylvaleric acid and then by the method described in Eur. J. Biochem., 250, 432–439(1997)) to obtain colorant 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-3-hydroxy-5-phenylvaleryl CoA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-hydroxy-5-phenylvaleric acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 500-ml shaking flask were charged an inorganic medium containing 6.2 g/l disodium hydrogen phosphate, 3 g/l potassium dihydrogen phosphate, 1.0 g/l ammonium chloride, 0.5 g/l sodium chloride, and 3 ml/l trace components solution and 50 ml of a medium having a composition of 1.0 g/l polypeptone (Nihon Pharmaceutical Co., Ltd.), and 1.0 g/l D-glucose. ANTIFOAM PE-M was added to the resultant mixture in the same manner as in Example 2 in a concentration of 0.5 ml/l. The obtained mixture was sterilized at high temperature and high pressure and cooled to room temperature to prepare a medium. Thereafter, n-amylbenzene, i.e. an alkane, was added thereto as a substrate so as to make a concentration of 6 mM. Also, 5-(vinylphenyl)pentane, i.e. an alkane, was further added thereto so as to make a concentration of 0.8 mM. YN21M strain, one of the novel microorganisms of the present invention, was inoculated in this shaking flask and cultured with shaking at 30° C. at 125 strokes/min. After 40 hours, the cells were recovered by centrifugation and PHA was extracted in the same manner as that in Example 1 and the obtained PHA was weighed. As a result, the polymer dry weight (PDW) was found to be 0.72 g/l. Further, the structure determination of the obtained PHA by 1H-NMR in the same manner as that in Example 1 gave a monomer unit ratio of 3-hydroxy-5-phenylvaleric acid of 80.7 mol %. Also, the monomer unit ratio of 3-hydroxy-5-(4-vinylphenyl) valeric acid was found to be 15.3 mol %. From the above, it was confirmed that PHA including a 3-hydroxy-5-phenylvalerate unit and 3-hydroxy-5-(4-vinylphenyl) valerate unit could be synthesized from n-amylbenzene and vinylphenylpentane by the YN21M strain.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Hydroxy-5-phenylpentanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-Hydroxy-5-phenylpentanoic acid
Reactant of Route 3
(R)-3-Hydroxy-5-phenylpentanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-3-Hydroxy-5-phenylpentanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-Hydroxy-5-phenylpentanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-3-Hydroxy-5-phenylpentanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.